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Compound of Interest

7-Methoxy-6-nitroquinazolin-4-
Compound Name:
amine

cat. No.: B8803216

Executive Summary

The synthesis of 7-Methoxy-6-nitroquinazolin-4-amine presents specific process challenges,
primarily regarding regioselectivity during nitration and thermal safety during chlorination. This
guide details a robust, three-step convergent route optimized for kilogram-scale production.

Unlike laboratory-scale methods that often rely on expensive fluorinated starting materials (e.g.,
7-fluoro-6-nitroquinazolin-4(3H)-one), this protocol utilizes the cost-effective 7-
methoxyquinazolin-4(3H)-one precursor. We employ a "Process Intensification" strategy to
minimize solvent waste and maximize throughput.

Key Performance Indicators (KPIs)

e Overall Yield: 55-65% (over 3 steps)
e Purity: >98.5% (HPLC), with <0.5% 8-nitro regioisomer.
o Scalability: Validated for 100g — 5kg batch sizes.

Retrosynthetic Analysis & Strategy

The manufacturing strategy is built on the "Activate and Displace" principle. The quinazoline
core is first functionalized with a nitro group (for future reduction/derivatization), then the C4-
hydroxyl is activated as a chloride, and finally displaced by ammonia.
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Pathway Diagram
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Figure 1: Synthetic pathway focusing on cost-efficiency and atom economy.

Critical Process Parameters (CPPs)
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Step

Parameter

Target Range

Scientific Rationale

1. Nitration

Temperature

0°C -20°C

Regiocontrol: Higher
temperatures (>30°C)
increase the formation
of the unwanted 8-
nitro isomer and

dinitrated impurities.

1. Nitration

Acid Strength

Fuming HNO3

Rate: The electron-
donating methoxy
group activates the
ring, but the N1-
protonation
deactivates it. Strong
nitrating media is
required to overcome
the deactivated
pyrimidine ring

influence.

2. Chlorination

Quench Temp

<10°C

Safety: Hydrolysis of
excess POCI3 is
violently exothermic.
Controlled addition to
buffered water
prevents thermal

runaway.

3. Amination

Pressure

2-5 bar

Conversion: Ammonia
solubility decreases at
high temps. A sealed
system ensures high
[NH3] concentration to
drive the SNAr
reaction to

completion.
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Detailed Experimental Protocols
Step 1: Regioselective Nitration

Objective: Introduce the nitro group at the C6 position with high selectivity over the C8 position.

Reagents:
o 7-Methoxyquinazolin-4(3H)-one (1.0 equiv)
o Concentrated Sulfuric Acid (H2S04) (10.0 vol)

o Fuming Nitric Acid (HNO3) (1.2 equiv)

Protocol:

Charge a reactor with H2SO4 and cool to 0-5°C.

Add 7-Methoxyquinazolin-4(3H)-one portion-wise, maintaining internal temperature <10°C.
Stir until fully dissolved (solution may darken).

Addition: Add Fuming HNO3 dropwise over 60 minutes. Critical: Do not allow temperature to
exceed 15°C.

Reaction: Allow the mixture to warm to 20°C and stir for 4 hours.
o IPC (In-Process Control): Monitor by HPLC.[1] Target: <2% Starting Material.

Quench: Slowly pour the reaction mixture onto crushed ice (20 vol) with vigorous stirring.
The product will precipitate as a yellow solid.

Isolation: Filter the solid. Wash the cake with cold water until the filtrate pH is neutral (pH 6—
7).

Drying: Dry in a vacuum oven at 50°C.
o Expected Yield: 80—-85%

o Purity: >95% (Main impurity: 8-nitro isomer).
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Expert Insight: If the 8-nitro isomer exceeds 5%, recrystallize from Acetic Acid/Methanol. The 6-

nitro isomer is significantly less soluble, allowing for easy purification.

Step 2: Chlorination (Activation)

Objective: Convert the tautomeric amide (lactam) to the chloro-heterocycle.
e Reagents:
o 7-Methoxy-6-nitroquinazolin-4(3H)-one (Int-1) (1.0 equiv)

o Phosphorus Oxychloride (POCI3) (5.0 equiv) — Note: Can be reduced to 2.0 equiv with
DIPEA.

o Diisopropylethylamine (DIPEA) (1.0 equiv) — Catalyst/Acid Scavenger
Protocol:
o Setup: Equip a reactor with a scrubber (for HCI gas) and a reflux condenser.
e Charge Int-1 and POCI3. Start stirring.
o Add DIPEA slowly. (Exotherm possible).

o Reflux: Heat the mixture to reflux (approx. 105°C) for 3-5 hours. The suspension should
clear to a dark solution.

« Distillation: Distill off excess POCI3 under reduced pressure (recover for waste treatment).

e Quench (Hazard): Dissolve the residue in DCM (10 vol). Pour this organic stream slowly into
a stirred solution of saturated NaHCO3 at 0°C.

o Safety: Evolution of CO2 and heat. Control addition rate.
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e Separation: Separate the organic layer. Wash with brine, dry over MgSO4, and concentrate.
o Expected Yield: 85-90%

o Stability: The chloro-intermediate is moisture sensitive. Store under Nitrogen or use
immediately.

Step 3: Amination (SNAr Displacement)

Objective: Displace the chloride with ammonia to form the final primary amine.
e Reagents:

o 4-Chloro-7-methoxy-6-nitroquinazoline (Int-2) (1.0 equiv)

o 7N Ammonia in Methanol (10.0 equiv)

o Solvent: Isopropanol (IPA) (optional co-solvent)

Protocol:

Charge Int-2 into a pressure vessel (autoclave or sealed tube).

e Add 7N NH3 in MeOH.

o Reaction: Seal the vessel and heat to 80°C for 4—6 hours. Pressure may rise to 2—3 bar.
o Workup: Cool to room temperature. Vent the vessel carefully.

« Filtration: The product often precipitates directly from the alcoholic solution upon cooling to
0°C.

« Purification: Filter the crude solid. Wash with cold MeOH and then Diethyl Ether.

» Final Polish: If necessary, slurry in water to remove ammonium chloride salts, then filter and
dry.

o Expected Yield: 85-90%
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o Appearance: Yellow to orange solid.

Process Flow & Safety Logic

The following diagram illustrates the unit operations and safety checkpoints.

Step 1: Nitration
Reactor: Acid Charge Controlled Addition: Quench on Ice -
( (0°C) ) ( SM + HNO3 ) (Exotherm!) Filtration & Wash
\ 4

. Reflux (105°C) : Biphasic Quench
Gea:lur Int-1 + POC\S) (HCI Scrubber Active Distill Excess POCI3 (DCM / NaHCO3)

Step 3: Amination

Pressure Vessel: Heat to 80°C Crystallization
Int-2 + NH3/MeOH (Pressure ~3 bar) (Cool to 0°C)

Step 2: Chlorination

Click to download full resolution via product page

Figure 2: Operational workflow emphasizing safety critical points (Red).

Analytical Control Strategy

To ensure "Trustworthiness" and reproducibility, the following analytical markers must be
checked:

¢ Regioisomer Check (Step 1):
o Method: HPLC (C18 Column, Water/Acetonitrile gradient).

o Marker: The 8-nitro isomer typically elutes after the 6-nitro isomer due to intramolecular H-
bonding with the N1 position.
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o Limit: NMT (Not More Than) 0.5% 8-nitro isomer.
o Hydrolysis Check (Step 2):

o During chlorination workup, if the pH is too basic or temp too high, the chloride can
hydrolyze back to the starting quinazolinone.

o Marker: Appearance of Step 1 peak in Step 2 HPLC.
e Final Purity (Step 3):

o 1H NMR (DMSO-d6): Look for the characteristic methoxy singlet (~4.0 ppm) and the two
aromatic singlets (H5 and H8) of the quinazoline core. H5 (adjacent to nitro) will be
significantly deshielded (~9.0 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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